molecular formula C23H17ClN2O4 B12776788 7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 4-methoxybenzoate CAS No. 108640-99-9

7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 4-methoxybenzoate

Cat. No.: B12776788
CAS No.: 108640-99-9
M. Wt: 420.8 g/mol
InChI Key: QZZKVUCGUUSJOL-UHFFFAOYSA-N
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Description

7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 4-methoxybenzoate is a chemical compound belonging to the benzodiazepine class Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 4-methoxybenzoate typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of a suitable precursor, such as 2-amino-5-chlorobenzophenone, with an appropriate reagent like acetic anhydride to form the benzodiazepine core.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using reagents such as benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the benzodiazepine core with 4-methoxybenzoic acid, using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzodiazepine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential effects on the central nervous system. Its benzodiazepine core suggests it may interact with GABA receptors, making it a candidate for studying anxiety and sleep disorders.

Medicine

Medically, derivatives of this compound are explored for their potential use as anxiolytics, sedatives, and anticonvulsants. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals. Its unique properties make it a valuable starting material for drug discovery and development.

Mechanism of Action

The compound exerts its effects primarily through interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain. By binding to this receptor, it enhances the effect of GABA, leading to increased neuronal inhibition and producing sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl 4-methoxybenzoate is unique due to its ester functional group, which can influence its pharmacokinetic properties, such as absorption and metabolism. This structural feature may offer advantages in terms of bioavailability and duration of action compared to other benzodiazepines.

Properties

CAS No.

108640-99-9

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 4-methoxybenzoate

InChI

InChI=1S/C23H17ClN2O4/c1-29-17-10-7-15(8-11-17)23(28)30-22-21(27)25-19-12-9-16(24)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13,22H,1H3,(H,25,27)

InChI Key

QZZKVUCGUUSJOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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